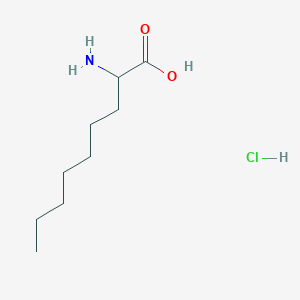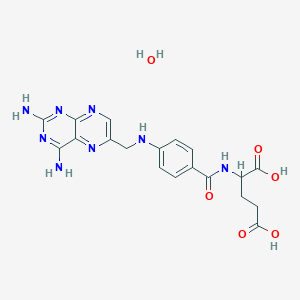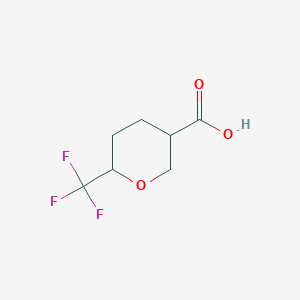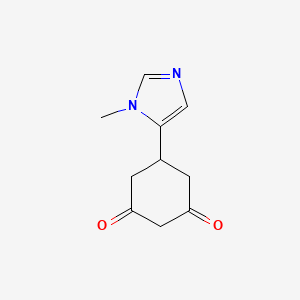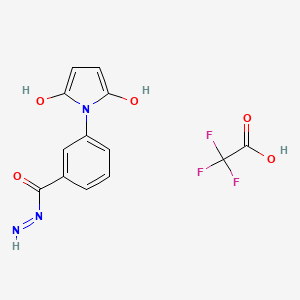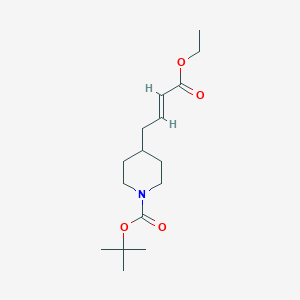
Ethyl 4-(N-BOC-4-piperidyl)trans-crotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H27NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate can be achieved through multiple steps:
Starting Material: The synthesis begins with tert-butyl piperidine-1-carboxylate.
Reaction with Ethyl Acetoacetate: The tert-butyl piperidine-1-carboxylate is reacted with ethyl acetoacetate under basic conditions to form the corresponding enolate.
Aldol Condensation: The enolate undergoes aldol condensation with an appropriate aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:
Temperature Control: Maintaining a specific temperature range to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to speed up the reaction and improve yield.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or ethers.
Scientific Research Applications
tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-ethoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-4-ethoxy-4-oxobut-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)8-6-7-13-9-11-17(12-10-13)15(19)21-16(2,3)4/h6,8,13H,5,7,9-12H2,1-4H3/b8-6+ |
InChI Key |
JONJYKFTSVMZOT-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC1CCN(CC1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CCC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)
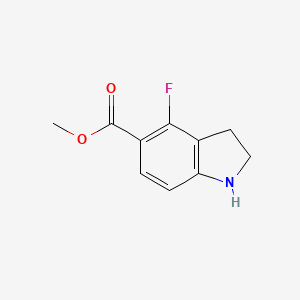
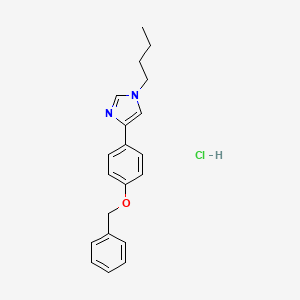
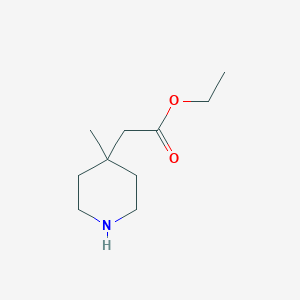
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
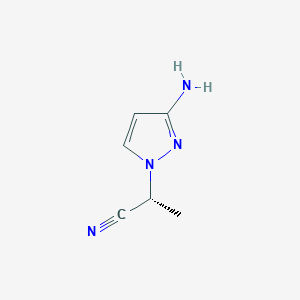
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
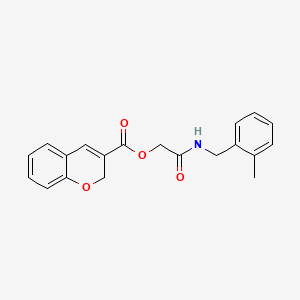
![2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B12944828.png)
